molecular formula C20H22ClNO2 B8451903 [4'-(3-Chloropropoxy)[1,1'-biphenyl]-4-yl](pyrrolidin-1-yl)methanone CAS No. 372514-08-4

[4'-(3-Chloropropoxy)[1,1'-biphenyl]-4-yl](pyrrolidin-1-yl)methanone

Cat. No. B8451903
Key on ui cas rn: 372514-08-4
M. Wt: 343.8 g/mol
InChI Key: BUGAJOMIZYVOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(Cl)c1ccc(-c2ccc(OCCCCl)cc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:21]1[CH2:22][CH2:23][NH:24][CH2:25]1.[Cl:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[cH:7][cH:8][c:9](-[c:12]2[cH:13][cH:14][c:15]([C:18](=[O:19])[Cl:20])[cH:16][cH:17]2)[cH:10][cH:11]1>>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[cH:7][cH:8][c:9](-[c:12]2[cH:13][cH:14][c:15]([C:18](=[O:19])[N:24]3[CH2:23][CH2:22][CH2:21][CH2:25]3)[cH:16][cH:17]2)[cH:10][cH:11]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCNC1
Name
O=C(Cl)c1ccc(-c2ccc(OCCCCl)cc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(Cl)c1ccc(-c2ccc(OCCCCl)cc2)cc1

Outcomes

Product
Name
Type
product
Smiles
O=C(c1ccc(-c2ccc(OCCCCl)cc2)cc1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.